Cetyl dimethylbutyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cetyl dimethylbutyl ether (CDBE) is a chemical compound that belongs to the group of ether compounds. It is a clear, colorless liquid with a mild odor. CDBE is widely used in the cosmetic industry as an emulsifier, surfactant, and solubilizer. It is also used in the production of detergents, lubricants, and other industrial applications.

Scientific Research Applications

Cetyl dimethylbutyl ether has several scientific research applications, including its use as a surfactant in the preparation of nanoparticles, emulsions, and microemulsions. It is also used as a solubilizer in the preparation of drug delivery systems. Cetyl dimethylbutyl ether has been shown to enhance the solubility and bioavailability of poorly soluble drugs. Additionally, it has been used as a stabilizer in the preparation of liposomes, which are used in drug delivery and gene therapy.

Mechanism of Action

Cetyl dimethylbutyl ether acts as a surfactant by reducing the surface tension between two immiscible phases. It forms a monolayer at the interface, which stabilizes the emulsion or microemulsion. Cetyl dimethylbutyl ether also acts as a solubilizer by forming micelles in aqueous solutions. The hydrophobic tail of Cetyl dimethylbutyl ether interacts with the hydrophobic drug molecules, while the hydrophilic head interacts with the aqueous environment, thereby solubilizing the drug.

Biochemical and Physiological Effects:

Cetyl dimethylbutyl ether has been shown to have low toxicity and is considered safe for use in cosmetic and pharmaceutical applications. It is not absorbed through the skin and does not cause skin irritation or sensitization. In vitro studies have shown that Cetyl dimethylbutyl ether has antimicrobial properties and can inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

Cetyl dimethylbutyl ether has several advantages for use in lab experiments. It is a stable and readily available compound that is easy to handle and store. It is also relatively inexpensive compared to other surfactants and solubilizers. However, Cetyl dimethylbutyl ether has some limitations. It has a limited solubility in water, which may limit its use in certain applications. It is also sensitive to pH and temperature, which may affect its stability and performance.

Future Directions

There are several future directions for research on Cetyl dimethylbutyl ether. One area of interest is the development of Cetyl dimethylbutyl ether-based drug delivery systems for poorly soluble drugs. Another area of interest is the use of Cetyl dimethylbutyl ether in the preparation of biodegradable nanoparticles for drug delivery and gene therapy. Additionally, there is potential for the use of Cetyl dimethylbutyl ether in the preparation of functionalized surfaces for biomedical applications. Further studies are needed to explore these potential applications of Cetyl dimethylbutyl ether.

Conclusion:

In conclusion, Cetyl dimethylbutyl ether is a versatile compound with several scientific research applications. Its use as a surfactant and solubilizer has been shown to enhance the solubility and bioavailability of poorly soluble drugs. Cetyl dimethylbutyl ether has low toxicity and is considered safe for use in cosmetic and pharmaceutical applications. Although it has some limitations, its stability, availability, and low cost make it an attractive option for use in lab experiments. Further research is needed to explore the potential applications of Cetyl dimethylbutyl ether in drug delivery, gene therapy, and biomedical applications.

Synthesis Methods

Cetyl dimethylbutyl ether is synthesized by reacting cetyl alcohol with dimethylbutyl chloride in the presence of a base catalyst. The reaction yields Cetyl dimethylbutyl ether and hydrochloric acid as a byproduct. The reaction is typically carried out under reflux conditions, and the product is purified by distillation.

properties

CAS RN |

185143-68-4 |

|---|---|

Product Name |

Cetyl dimethylbutyl ether |

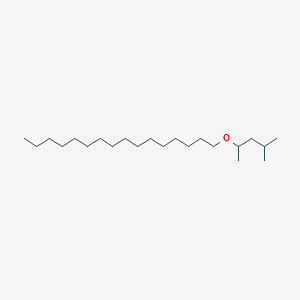

Molecular Formula |

C22H46O |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

1-(4-methylpentan-2-yloxy)hexadecane |

InChI |

InChI=1S/C22H46O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-22(4)20-21(2)3/h21-22H,5-20H2,1-4H3 |

InChI Key |

XMFUMMRWIFOQDQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOC(C)CC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(C)CC(C)C |

synonyms |

CETYL DIMETHYLBUTYL ETHER |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)

![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)

![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)

![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)

![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)